![molecular formula C20H16F3N5O2S B2742027 N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 921989-05-1](/img/structure/B2742027.png)
N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H16F3N5O2S and its molecular weight is 447.44. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral potential. For instance:
- Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potency against Coxsackie B4 virus .
Anti-Inflammatory and Analgesic Properties
Certain indole derivatives possess anti-inflammatory and analgesic activities. Notably:
- (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited these properties .
Other Biological Activities
Indole derivatives also show diverse effects:
Synthesis of Related Compounds
While not directly related to the compound , the synthesis of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives is noteworthy . These compounds may have their own unique applications.
Mechanism of Action
Target of Action
The primary target of this compound is the calcitonin gene-related peptide (CGRP) receptor . This receptor is found in the meningeal blood vessels and dura, which are pain sensitive and innervated by peripheral sensory trigeminal nerves .
Mode of Action
The compound acts as a CGRP receptor antagonist . By binding to the CGRP receptor, it prevents the receptor’s natural ligand, CGRP, from binding and activating the receptor. This inhibits the downstream signaling pathways that would normally be triggered by CGRP, effectively reducing the perception of pain.
Biochemical Pathways
The inhibition of the CGRP receptor impacts the CDK2/cyclin A2 pathway . This pathway is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest, preventing the proliferation of cells .
Pharmacokinetics
The compound’s significant inhibitory activity, as indicated by its low ic50 values , suggests that it may have good bioavailability and effective distribution within the body.
Result of Action
The compound’s action results in significant inhibitory activity, as evidenced by its low IC50 values . This suggests that the compound is effective at inhibiting its target, the CGRP receptor, at relatively low concentrations. The inhibition of the CGRP receptor and the downstream CDK2/cyclin A2 pathway can lead to reduced pain perception and inhibited cell proliferation .
properties
IUPAC Name |
N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5O2S/c21-20(22,23)14-4-1-3-13(9-14)11-27-12-25-17-15(19(27)30)10-26-28(17)7-6-24-18(29)16-5-2-8-31-16/h1-5,8-10,12H,6-7,11H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOAGIDUSOETPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide |
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